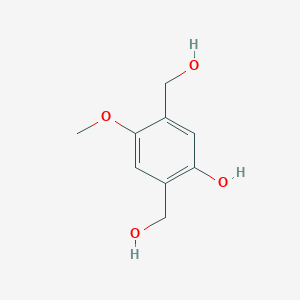![molecular formula C12H8Cl3NO3S B14351181 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine CAS No. 91406-19-8](/img/structure/B14351181.png)
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of multiple chlorine atoms and a methanesulfonyl group attached to a phenoxy ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine typically involves multiple steps, starting with the chlorination of pyridine to form 2,6-dichloropyridine . This intermediate is then reacted with 2-chloro-4-(methanesulfonyl)phenol under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反应分析
Types of Reactions
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
科学研究应用
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methanesulfonyl group can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A simpler compound with similar chlorination but without the phenoxy and methanesulfonyl groups.
2,4-Dichloropyridine: Another chlorinated pyridine with different substitution patterns.
4-Amino-2,6-dichloropyridine: Contains an amino group instead of the phenoxy and methanesulfonyl groups.
Uniqueness
The uniqueness of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
91406-19-8 |
|---|---|
分子式 |
C12H8Cl3NO3S |
分子量 |
352.6 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(2-chloro-4-methylsulfonylphenoxy)pyridine |
InChI |
InChI=1S/C12H8Cl3NO3S/c1-20(17,18)8-2-3-10(9(13)6-8)19-7-4-11(14)16-12(15)5-7/h2-6H,1H3 |
InChI 键 |
UAUDKSHIKSZVKS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=NC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



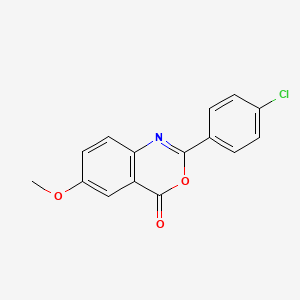
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
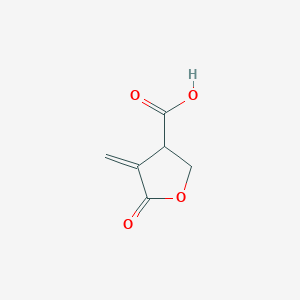
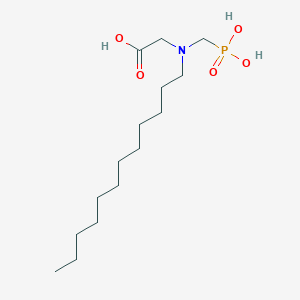
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
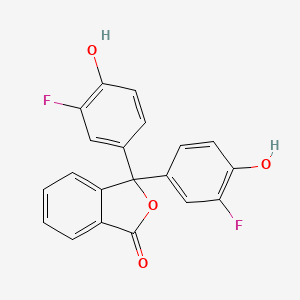
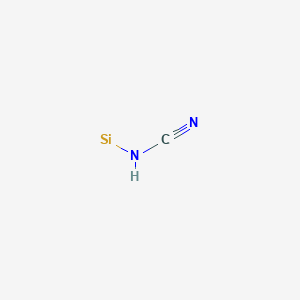
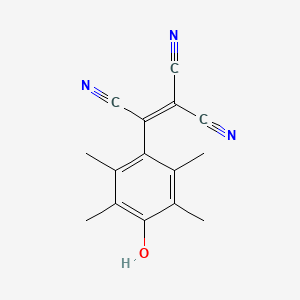
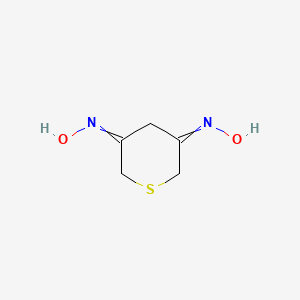
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
